molecular formula C16H13F3N4O3S B2914674 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1903290-00-5

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2914674
CAS No.: 1903290-00-5
M. Wt: 398.36
InChI Key: XYLKARCRWFWWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining a planar, heteroaromatic 4-oxobenzo[d][1,2,3]triazin moiety with a 3-(trifluoromethyl)benzenesulfonamide group, a motif recognized for its ability to inhibit various enzymes . The integration of the electron-withdrawing trifluoromethyl group is a strategic modification that can enhance metabolic stability and influence the molecule's binding affinity to biological targets. The primary research value of this compound lies in its potential as a key intermediate or a lead structure in the development of new therapeutic agents. Compounds with similar structural features, particularly those incorporating benzenesulfonamide, have been extensively investigated for their inhibitory activity against enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2), which are associated with disease states such as cancer and inflammation . The rigid, planar nature of the oxobenzo-triazin core suggests a potential for DNA intercalation, a mechanism utilized by several anti-cancer agents to induce DNA damage and apoptosis in tumor cells . Researchers can utilize this compound to explore these mechanisms of action, study structure-activity relationships (SAR), and develop novel inhibitors for specific enzymatic pathways. This product is provided for non-human research applications only. It is strictly intended for use in laboratory settings and is not approved for diagnostic, therapeutic, or veterinary purposes. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3S/c17-16(18,19)11-4-3-5-12(10-11)27(25,26)20-8-9-23-15(24)13-6-1-2-7-14(13)21-22-23/h1-7,10,20H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLKARCRWFWWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzo[d][1,2,3]triazinone core This is achieved through a cyclization reaction of appropriate precursors under controlled conditions, often using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide

Industrial production methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure uniform reaction conditions and high yield. Catalysts may be employed to accelerate specific steps, and optimization of reaction parameters like temperature, pressure, and solvent composition is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions, due to the presence of multiple reactive sites.

Common reagents and conditions used in these reactions:

  • Oxidation: The nitrogen-containing heterocycle may be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Selective reduction of the carbonyl group can be achieved using mild reducing agents such as sodium borohydride.

  • Substitution: The sulfonamide group can undergo nucleophilic aromatic substitution with suitable nucleophiles under basic conditions.

Major products formed from these reactions: The products vary depending on the specific reaction, but common derivatives include hydroxylated, alkylated, or aminated versions of the original compound.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide finds applications across multiple research domains:

  • Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

  • Biology: Explored for its potential as a biochemical probe due to its unique reactivity and stability.

  • Medicine: Investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

  • Industry: Applied in the formulation of specialized materials due to its stability and reactivity.

Mechanism of Action

The compound's mechanism of action in biological systems involves its interaction with specific molecular targets, which could include enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the sulfonamide group can form strong hydrogen bonds with biological macromolecules. These interactions lead to the modulation of biochemical pathways, influencing processes like signal transduction and gene expression.

Comparison with Similar Compounds

Structural Characterization

Key spectral features (based on related compounds):

  • IR: Absence of C=O stretching (~1660–1680 cm⁻¹) in the benzotriazinone core, confirming tautomeric stability as a thione .
  • NMR : Signals for the ethyl linker (δ ~3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ ~7.0–8.5 ppm) .
  • MS : Molecular ion peak consistent with the molecular formula C₁₆H₁₂F₃N₅O₃S (calculated MW: 411.35 g/mol).

Comparison with Similar Compounds

Benzenesulfonamide Derivatives

Compound Name Substituents Molecular Weight Key Features Biological Activity (if reported)
Target Compound 3-(Trifluoromethyl)benzenesulfonamide 411.35 High lipophilicity (CF₃ group); enhanced metabolic stability Not reported
5j () N-Benzyl-4-(4-oxobenzo-triazin-3-yl)benzenesulfonamide 422.44 Bulky benzyl group; moderate α-glucosidase inhibition (IC₅₀ ~12 µM) α-Glucosidase inhibitor
5b () N-(4-Methoxyphenyl)-4-(4-oxobenzo-triazin-3-yl)benzenesulfonamide 408.39 Electron-donating OCH₃ group; improved solubility Not reported

Key Differences :

  • 5j’s α-glucosidase inhibition suggests sulfonamide derivatives of benzotriazinone may target enzymes, but the CF₃ group’s impact on this activity remains unexplored.

Carboxamide Analogs

Compound Name Structure Molecular Weight Key Features
14a–14n () N-Alkyl/phenyl-4-(4-oxobenzo-triazin-3-yl)butanamides ~300–350 Flexible butanamide linker; variable alkyl/aniline substituents
TAK-041 () (S)-2-(4-Oxobenzo-triazin-3-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide 425.38 Chiral center; acetamide linkage

Key Differences :

  • Sulfonamide vs. Acetamide : Sulfonamides are stronger acids (pKa ~10) than acetamides (pKa ~15), which could influence hydrogen-bonding interactions in biological systems .

Heterocyclic Derivatives

Compound Name Structure Molecular Weight Key Features
19g–19l () Trifluoromethylquinolone-hydantoin hybrids ~500–550 Dual pharmacophores; antibacterial activity
S07662 () N-[(2-Methyl-3-benzofuranyl)methyl]-N′-(2-thienylmethyl)urea 314.35 Urea linker; dual heterocyclic moieties

Key Differences :

  • The target compound lacks the quinolone or hydantoin motifs found in 19g–19l, which are critical for antibacterial activity.
  • Sulfonamide-based structures (target, 5j) may favor enzyme inhibition, while urea-linked compounds like S07662 often target receptors .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Fluorinated groups resist oxidative metabolism, extending half-life relative to compounds like 5b (OCH₃) .
  • Tautomerism: The benzotriazinone core exists predominantly in the thione form, similar to compounds in , avoiding reactive thiol groups .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and related research findings.

  • Molecular Formula : C16H14F3N3O2S
  • Molecular Weight : 373.36 g/mol
  • CAS Number : Not specified in the provided data.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial therapy. Below are summarized findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation. It targets vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • Efficacy : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
    • IC50 Values : The compound showed IC50 values ranging from 0.20 μM to 10 μM against various tumor cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Preliminary studies suggest that this compound also possesses antimicrobial properties, with effectiveness against certain bacterial strains.
  • Comparative Studies : When tested against common pathogens, it exhibited significant inhibition rates similar to established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Values (μM)Reference
AnticancerVEGFR-2 Inhibition0.20 - 10
AntimicrobialVarious bacterial strainsVaries
Anti-inflammatoryCytokine modulation (IL-6, TNF-α)Not specified

Case Study Example

A notable study investigated the effects of this compound on human leukemia cells (HL-60). The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound at concentrations above 5 μM. This suggests that the compound may induce programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

  • Methodology : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Nucleophilic substitution of a triazine precursor (e.g., 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) with an ethylamine derivative.
  • Step 2 : Sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Critical Parameters : Reaction temperature (0–25°C), stoichiometry of sulfonyl chloride (1.2–1.5 equiv.), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns, with specific attention to the trifluoromethyl group’s deshielding effects (~δ 125–130 ppm in ¹³C) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing, particularly for the triazine and sulfonamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Q. What functional groups dominate the compound’s reactivity?

  • Key Groups :

  • Triazinone Ring : Susceptible to nucleophilic attack at the carbonyl position, enabling derivatization (e.g., alkylation, amidation) .
  • Trifluoromethyl Sulfonamide : Electron-withdrawing effects enhance stability against hydrolysis but may participate in hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Strategies :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonylation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >80% yield .

Q. How to resolve contradictions in spectroscopic data for intermediates?

  • Case Study : Discrepancies in ¹H NMR signals for ethyl-linked intermediates may arise from rotameric equilibria.

  • Solution : Variable-temperature NMR (VT-NMR) at –40°C to slow conformational exchange and clarify splitting patterns .
  • Alternative : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton environments .

Q. What computational methods predict the compound’s reactivity with biological targets?

  • Approaches :

  • Molecular Docking : Screen against enzymes (e.g., kinases, phosphatases) using AutoDock Vina to identify binding poses influenced by the trifluoromethyl group’s hydrophobicity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Q. What biological activities are hypothesized based on structural analogs?

  • Evidence :

  • Antimicrobial Activity : Sulfonamide-triazine hybrids inhibit bacterial dihydropteroate synthase (DHPS) via competitive binding .
  • Anticancer Potential : Trifluoromethyl groups enhance membrane permeability, as seen in analogs targeting tyrosine kinases .
    • Experimental Design :
  • In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response profiling .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventDMFAcetonitrile15–20%
CatalystNoneTBAB (0.1 equiv.)25%
Reaction Time24 h4 h (microwave)40%

Table 2 : Biological Activity of Structural Analogs

Analog StructureTarget EnzymeIC₅₀ (µM)Mechanism
Sulfonamide-triazine hybridDHPS2.1 ± 0.3Competitive inhibition
Trifluoromethyl-pyrimidine derivativeEGFR Kinase0.8 ± 0.2ATP-binding site block

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.